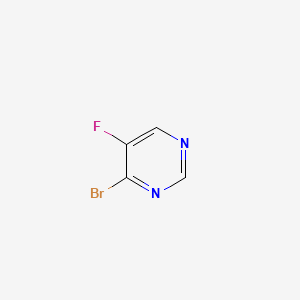

4-Bromo-5-fluoropyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-bromo-5-fluoropyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrFN2/c5-4-3(6)1-7-2-8-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPJOFMHOVLXHPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40660788 | |

| Record name | 4-Bromo-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003706-87-3 | |

| Record name | 4-Bromo-5-fluoropyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40660788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Guide to the Spectroscopic Characterization of 4-Bromo-5-fluoropyrimidine

Introduction: The Structural Significance of 4-Bromo-5-fluoropyrimidine

This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrimidine, it serves as a crucial building block in the synthesis of more complex molecules, including potential therapeutic agents and agrochemicals.[1] The precise arrangement of its substituents—a bromine atom at position 4 and a fluorine atom at position 5—creates a unique electronic and steric profile that is pivotal to its reactivity and potential biological activity.

Accurate structural elucidation is the bedrock of chemical research. For a molecule like this compound, a multi-faceted spectroscopic approach is not merely confirmatory; it is essential for verifying its identity, purity, and the specific isomeric arrangement of its functional groups. This guide provides an in-depth analysis of the expected spectroscopic data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. While complete, publicly available experimental spectra for this specific compound are limited, this paper will present a robust, predictive framework grounded in established spectroscopic principles and comparative data from analogous structures.

Molecular Properties and Safety Profile

Before engaging in any analytical workflow, a thorough understanding of the compound's properties and safety requirements is paramount.

Key Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₄H₂BrFN₂ | PubChem[2] |

| Molecular Weight | 176.97 g/mol | PubChem[2] |

| Monoisotopic Mass | 175.93854 Da | PubChem[2] |

| Appearance | Colorless to Yellow Liquid | AstaTech, Inc.[3] |

| Storage | 2-8 °C, Sealed in dry conditions | ChemScene[1] |

GHS Hazard Statements

Handling of this compound requires appropriate personal protective equipment (PPE) and adherence to standard laboratory safety protocols. The compound is associated with the following GHS hazard statements:

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Mass Spectrometry (MS): Confirming Molecular Identity

Mass spectrometry is the foundational technique for determining the molecular weight and elemental composition of a compound. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br), provides a highly characteristic isotopic signature.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, typically via direct infusion or a GC inlet.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, generating a positively charged molecular ion ([M]⁺•).

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative abundance against m/z.

Data Interpretation: The Bromine Isotopic Pattern

The most telling feature in the mass spectrum of a monobrominated compound is the molecular ion region. Due to the near-equal natural abundance of its isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), two molecular ion peaks of almost identical intensity will be observed, separated by 2 m/z units.

-

[M]⁺• Peak: Expected at m/z ≈ 176, corresponding to the C₄H₂⁷⁹BrFN₂ isotopologue.

-

[M+2]⁺• Peak: Expected at m/z ≈ 178, corresponding to the C₄H₂⁸¹BrFN₂ isotopologue.

High-resolution mass spectrometry (HRMS) would confirm the elemental formula by matching the exact mass (175.93854 Da) to within a few parts per million (ppm).[2] While a full experimental spectrum is not publicly available, the spectrum of the related 5-Bromopyrimidine shows a prominent molecular ion cluster at m/z 158/160, confirming this expected behavior.[4]

Caption: Isotopic pattern of this compound in MS.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the vibrational transitions of bonds within a molecule, providing a "fingerprint" based on its functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR-IR)

-

Sample Preparation: A small drop of the liquid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: An IR beam is passed through the crystal. The beam reflects internally, creating an evanescent wave that penetrates the sample. The sample absorbs energy at specific frequencies corresponding to its bond vibrations.

-

Spectrum Generation: The detector measures the attenuated IR beam, and a Fourier transform is applied to generate the IR spectrum, plotting transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Absorption Bands

While a specific spectrum is unavailable, the key absorption bands can be predicted based on characteristic frequencies for aromatic heterocycles and halogenated compounds.[5][6]

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on an aromatic ring. |

| 1600 - 1450 | C=C and C=N Stretching | Medium-Strong | Multiple bands are expected from the pyrimidine ring vibrations. |

| 1250 - 1150 | C-F Stretch | Strong | The highly polar C-F bond typically produces a strong, distinct absorption in this region. |

| 1200 - 1000 | Ring Vibrations / C-H Bending | Medium | In-plane bending and ring "breathing" modes. |

| < 700 | C-Br Stretch | Medium-Strong | The C-Br stretch appears in the lower frequency, fingerprint region of the spectrum. |

The region below 1500 cm⁻¹ is known as the "fingerprint region" and contains a complex pattern of signals unique to the molecule's overall structure.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. ¹H, ¹³C, and ¹⁹F NMR experiments would collectively provide an unambiguous structural confirmation.

Experimental Protocol: Solution-State NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Data Acquisition: The sample is placed in a high-field NMR spectrometer. A series of radiofrequency pulses are applied, and the resulting signals (free induction decays or FIDs) are detected.

-

Data Processing: A Fourier transform is applied to the FID to generate the NMR spectrum, which plots signal intensity versus chemical shift (in ppm).

Caption: Integrated workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum

The pyrimidine ring contains two protons, H-2 and H-6.

-

H-2: This proton is situated between two electronegative nitrogen atoms. It is expected to appear significantly downfield, likely as a singlet around δ 9.0 - 9.2 ppm .

-

H-6: This proton is adjacent to a nitrogen atom and the carbon bearing the bromine. It is also expected to be downfield, likely appearing as a doublet around δ 8.7 - 8.9 ppm . The splitting would arise from coupling to the adjacent fluorine atom (³JHF), with a coupling constant of approximately 2-4 Hz.

Predicted ¹³C NMR Spectrum

The molecule has four distinct carbon atoms, and four signals are expected.

-

C-2 & C-6: These carbons are adjacent to nitrogen atoms and will be the most deshielded, appearing in the δ 155-165 ppm region. Both will likely appear as doublets due to coupling with the fluorine atom.

-

C-4 (C-Br): The carbon atom bonded to bromine will be influenced by both halogen and nitrogen atoms. Its chemical shift is predicted to be in the δ 130-140 ppm range. This signal will also be split into a doublet by the fluorine (²JCF).

-

C-5 (C-F): The carbon directly bonded to fluorine will show a large one-bond C-F coupling constant (¹JCF > 200 Hz) and will appear as a doublet in the δ 145-155 ppm region. The exact chemical shift is heavily influenced by the combined effects of the adjacent bromine and the ring nitrogens.

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for confirming the presence and environment of fluorine.[8]

-

For an aromatic C-F bond as in fluorobenzene, the chemical shift is around -113 ppm relative to CFCl₃.[9] In this compound, the electron-withdrawing nature of the pyrimidine ring and the adjacent bromine will shift this signal. It is predicted to appear as a doublet (due to coupling with H-6) in the range of δ -120 to -140 ppm .

Conclusion: An Integrated Spectroscopic Portrait

The structural confirmation of this compound is achieved not by a single technique, but by the synergistic integration of multiple spectroscopic datasets. Mass spectrometry confirms the correct molecular weight and elemental formula, with the characteristic bromine isotopic pattern serving as a definitive marker. Infrared spectroscopy identifies the key functional groups present, including the C-F bond and the aromatic pyrimidine core. Finally, ¹H, ¹³C, and ¹⁹F NMR spectroscopy provide the unambiguous map of atomic connectivity, confirming the precise isomeric arrangement of the bromine and fluorine substituents. Together, these techniques provide a comprehensive and self-validating system for the unequivocal identification of this important synthetic building block.

References

-

Patel, K. D., et al. (2015). IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]

-

Rye, R. T. B., Tee, O. S., & Kazdan, E. M. (1984). The mass spectra of pyrimidines. II. 2(1H)-Pyrimidinethiones and some N(1)-substituted derivatives. Canadian Journal of Chemistry. Available at: [Link]

-

He, W., Zhang, R., & Cai, M. (n.d.). Supporting Information: A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes. The Royal Society of Chemistry. Available at: [Link]

-

Komissarova, E. A., et al. (2019). Absorbance and emission data of the synthesized pyrimidines 5, 6, 14-19. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

-

Al-Ghorbani, M., et al. (2015). Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. National Institutes of Health (NIH). Available at: [Link]

-

Abdel-Wahab, B. F., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health (NIH), PMC. Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information. Available at: [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Available at: [Link]

-

Malet-Martino, M., et al. (1999). Assignment and pH dependence of the 19F-NMR resonances from the fluorouracil anabolites involved in fluoropyrimidine chemotherapy. PubMed. Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 5-bromo-. NIST WebBook, SRD 69. Available at: [Link]

-

PubChem. (n.d.). (4R,5S)-4-bromo-5-fluorooctane. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-5-fluoropyrimidine. National Center for Biotechnology Information. Available at: [Link]

-

Alves, C. S., et al. (2021). 19F NMR as a tool in chemical biology. PubMed Central, National Institutes of Health (NIH). Available at: [Link]

-

NIST. (n.d.). Pyrimidine, 5-bromo- IR Spectrum. NIST WebBook, SRD 69. Available at: [Link]

-

mzCloud. (2016). 4 Bromo 2 5 DMA. Available at: [Link]

-

Organic Chemistry with Victor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. YouTube. Available at: [Link]

-

SpectraBase. (n.d.). 2-(2,3-Difluoro-4-hexyloxyphenyl)-5-bromopyrimidine - Optional[13C NMR]. Available at: [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C4H2BrFN2 | CID 44828535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 1003706-87-3 [sigmaaldrich.cn]

- 4. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

A Senior Application Scientist's Guide to the Crystal Structure Analysis of 4-Bromo-5-fluoropyrimidine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The "Why" Behind the "How"

In modern drug discovery, the pyrimidine scaffold is a cornerstone, appearing in a vast array of therapeutic agents.[] The specific subject of this guide, 4-Bromo-5-fluoropyrimidine, is a highly valuable synthetic intermediate precisely because its halogenated substituents (Bromine and Fluorine) offer versatile handles for medicinal chemists to build molecular complexity. However, simply knowing the 2D structure is insufficient. To truly harness its potential, we must understand its three-dimensional architecture and the subtle intermolecular forces that govern its behavior in the solid state.

This guide moves beyond a simple recitation of methods. As a senior application scientist, my objective is to provide a framework for thinking about crystal structure analysis. We will explore not just the steps to take, but the causal logic behind them—why specific techniques are chosen, how data is validated, and how the final structure informs our understanding of the molecule's potential. This is a self-validating system of inquiry, where each step confirms the last, ensuring the integrity of the final structural model.

Foundational Data: The Molecule at a Glance

Before delving into complex analysis, a clear summary of the compound's basic properties is essential. This data serves as the initial checkpoint for sample verification.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1003706-87-3 | Parchem[3] |

| Molecular Formula | C₄H₂BrFN₂ | PubChem[2] |

| Molecular Weight | 176.97 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder | Guidechem[4] |

The Crystallographic Workflow: From Powder to Picture

The journey from a bulk chemical sample to a refined 3D molecular structure is a systematic process. Each stage is critical for the success of the next, demanding precision and a clear understanding of the underlying principles.

Caption: The workflow for crystal structure analysis.

Phase 1: The Art of Crystal Growth

Expertise & Causality: The entire experiment hinges on obtaining a single, high-quality crystal. A poor-quality crystal (e.g., twinned, cracked, or too small) will produce weak or uninterpretable diffraction data. The goal of crystallization is to encourage molecules to slowly and methodically arrange themselves into a perfectly ordered lattice. The choice of solvent is paramount; it must dissolve the compound but not so well that precipitation is impossible. A solvent system is often employed to fine-tune solubility.

Protocol: Slow Evaporation Method

-

Solvent Selection: Screen solvents for moderate solubility. For a polar molecule like this compound, solvents like ethanol, acetone, or a mixture such as ethyl acetate/hexane are good starting points.

-

Preparation: Dissolve a small amount (5-10 mg) of high-purity this compound in the minimum amount of the chosen solvent or solvent system in a clean, small vial.

-

Incubation: Cover the vial with a cap, then pierce the cap with a needle. This allows for very slow evaporation of the solvent.

-

Patience: Place the vial in a vibration-free environment at a constant temperature. Crystals may form over several days to weeks.

-

Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a mounted loop.

Phase 2: Illuminating the Lattice with X-rays

Expertise & Causality: X-ray crystallography works because the wavelength of X-rays is comparable to the distances between atoms in a crystal.[5] When an X-ray beam strikes the crystal, it is diffracted by the electrons of the atoms. The ordered arrangement of atoms in the crystal lattice causes the diffracted waves to interfere constructively in specific directions, producing a unique diffraction pattern of spots. The geometry of this pattern reveals the dimensions of the unit cell (the basic repeating block of the crystal), and the intensity of each spot is related to the arrangement of atoms within that cell.

Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop).

-

Cryo-cooling: The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K). This is a critical step that minimizes thermal vibrations of the atoms and protects the crystal from radiation damage during the experiment, resulting in a higher quality dataset.

-

Centering: The mounted crystal is centered in the X-ray beam of the diffractometer.

-

Data Collection Strategy: The instrument software is used to determine the optimal strategy for collecting a complete dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations.

-

Data Acquisition: The experiment is initiated. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) is used. The diffractometer records the position and intensity of thousands of reflections.

Phase 3: From Data to a 3D Model

Expertise & Causality: The collected data consists of reflection intensities, but the phase information of the X-ray waves is lost. This is the "phase problem" in crystallography. Structure solution involves finding these missing phases to calculate an initial electron density map. This map is essentially a 3D picture of where the electrons are concentrated in the unit cell. The final step, refinement, is an iterative process of adjusting the atomic model to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern.

Protocol: Structure Solution and Refinement

-

Data Integration and Scaling: The raw diffraction images are processed to determine the intensities of each reflection and apply corrections for experimental factors.

-

Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the space group of the crystal.

-

Structure Solution: Programs using "direct methods" are typically employed for small molecules. These methods use statistical relationships between the intensities to derive initial phase estimates.

-

Model Building: An initial atomic model is built into the resulting electron density map. For this compound, this would involve placing the pyrimidine ring and the Br and F atoms into the corresponding areas of high electron density.

-

Refinement: The positions, and anisotropic displacement parameters (which describe atomic vibrations) of all non-hydrogen atoms are refined using a least-squares minimization process. Hydrogen atoms are typically placed in calculated positions. The quality of the final model is assessed using metrics like R-factors (R1, wR2) and the goodness-of-fit (GooF).

Structural Interpretation: The Story the Crystal Tells

Note: As a specific, publicly deposited crystal structure for this compound is not available at the time of writing, this section outlines the analysis that would be performed on an experimentally determined structure, based on established principles of chemical bonding and intermolecular interactions.

Molecular Geometry

The first level of analysis is the geometry of the molecule itself. Bond lengths and angles are precisely determined and can be compared to standard values or related structures found in the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures.[5][6]

Table of Expected Molecular Parameters:

| Parameter | Expected Value Range | Rationale |

| C-Br Bond Length | ~1.88 - 1.92 Å | Standard sp² C-Br bond. |

| C-F Bond Length | ~1.34 - 1.37 Å | Standard sp² C-F bond. |

| C-N Bond Lengths | ~1.31 - 1.34 Å | Typical for aromatic N-heterocycles. |

| C-C Bond Lengths | ~1.37 - 1.40 Å | Aromatic C-C bonds within the ring. |

| Ring Angles | ~115° - 125° | Deviations from ideal 120° due to heteroatoms and substituents. |

Supramolecular Assembly: Crystal Packing and Intermolecular Interactions

No molecule in a crystal is an island. The overall structure is a complex network of intermolecular interactions that dictate the crystal's stability and physical properties.[7][8][9] For this compound, several key interactions are anticipated to direct the crystal packing.

Caption: Potential intermolecular interactions involving this compound.

-

Halogen Bonding: The bromine atom possesses a region of positive electrostatic potential on its outer tip (a "σ-hole"), which can act as an electrophile. This allows it to form an attractive, directional interaction with a nucleophilic region on an adjacent molecule, such as the lone pair of a pyrimidine nitrogen atom (C−Br···N). This is a powerful interaction in crystal engineering.

-

Hydrogen Bonding: While not a classic strong hydrogen bond donor, the C-H bonds on the pyrimidine ring can act as weak donors. The electronegative fluorine and nitrogen atoms are potential acceptors, leading to the formation of weak C−H···F and C−H···N hydrogen bonds, which collectively contribute significantly to lattice stability.

-

π-π Stacking: The electron-deficient nature of the pyrimidine ring, further enhanced by the electron-withdrawing halogens, can promote stacking interactions with adjacent rings, contributing to the overall cohesive energy of the crystal.

Conclusion: From Structure to Strategy

A thorough crystal structure analysis of this compound provides far more than a static image. It delivers a precise, three-dimensional understanding of its molecular geometry and the subtle, non-covalent forces that govern its solid-state behavior. For drug development professionals, this knowledge is actionable. It informs polymorph screening, aids in the rational design of co-crystals, and provides crucial parameters for computational modeling and structure-based drug design. By understanding the principles and executing the protocols outlined in this guide, researchers can unlock the full potential of this versatile chemical building block.

References

-

PubChem. This compound . National Center for Biotechnology Information. Available at: [Link]

-

PubChem. 5-Bromo-2,4-dichloropyrimidine . National Center for Biotechnology Information. Available at: [Link]

-

Boldyreva, E.V. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge . Crystals. 2021. Available at: [Link]

-

Spackman, M.A., & Gavezzotti, A. Intermolecular interactions in molecular crystals: what's in a name? . CrystEngComm. 2017. Available at: [Link]

-

Desiraju, G.R. Designer crystals: intermolecular interactions, network structures and supramolecular synthons . Journal of the Chemical Society, Chemical Communications. 1995. Available at: [Link]

-

PubChem. 4-(1-Bromoethyl)-6-chloro-5-fluoropyrimidine . National Center for Biotechnology Information. Available at: [Link]

-

Groom, C.R., et al. The Cambridge Structural Database . Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials. 2016. Available at: [Link]

-

Xinkai. 5-Bromo-2,4-dichloropyrimidine|36082-50-5 . Suzhou Xinkai Bio-Medical Technology Co., Ltd. Available at: [Link]

-

Gavezzotti, A. Which intermolecular interactions have a significant influence on crystal packing? . CrystEngComm. 2014. Available at: [Link]

-

ResearchGate. Multipolar Interactions in Molecular Crystals . ResearchGate. Available at: [Link]

-

CCDC. The Largest Curated Crystal Structure Database . Cambridge Crystallographic Data Centre. Available at: [Link]

-

PubChem. 2-Bromo-5-fluoropyrimidine . National Center for Biotechnology Information. Available at: [Link]

-

CCDC. Search - Access Structures . Cambridge Crystallographic Data Centre. Available at: [Link]

Sources

- 2. This compound | C4H2BrFN2 | CID 44828535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. parchem.com [parchem.com]

- 4. Page loading... [guidechem.com]

- 5. researchgate.net [researchgate.net]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. mdpi.com [mdpi.com]

- 8. scispace.com [scispace.com]

- 9. repository.ias.ac.in [repository.ias.ac.in]

Introduction: The Significance of 4-Bromo-5-fluoropyrimidine

<Quantum Chemical Analysis of 4-Bromo-5-fluoropyrimidine: A Technical Guide for Drug Discovery and Materials Science

Abstract: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the electronic structure, reactivity, and spectroscopic properties of this compound. This compound is a key building block in the development of novel pharmaceuticals and advanced materials.[] Through a detailed exploration of Density Functional Theory (DFT) methods, this guide offers a step-by-step protocol for researchers and scientists to predict and understand the behavior of this molecule, thereby accelerating the design and synthesis of new chemical entities.

1.1 The Pyrimidine Scaffold in Medicinal Chemistry The pyrimidine ring is a fundamental heterocyclic scaffold found in a vast array of biologically active compounds, including nucleic acids (cytosine, thymine, and uracil) and numerous pharmaceuticals.[2] Its ability to participate in hydrogen bonding and π-stacking interactions makes it a privileged structure in drug design. Pyrimidine derivatives have demonstrated a wide range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents.[2][3][4][5]

1.2 The Role of Halogenation The introduction of halogen atoms, such as bromine and fluorine, onto the pyrimidine ring profoundly influences its physicochemical properties. Fluorine, with its high electronegativity, can alter the acidity of nearby protons, modulate metabolic stability, and enhance binding affinity through favorable electrostatic interactions. Bromine, a larger and more polarizable atom, can serve as a synthetic handle for further functionalization through cross-coupling reactions and can also participate in halogen bonding, a significant noncovalent interaction in molecular recognition.

1.3 this compound as a Key Building Block this compound has emerged as a valuable intermediate in the synthesis of complex molecules.[] Its unique substitution pattern offers distinct reactivity at different positions, allowing for selective chemical transformations. This makes it a sought-after precursor for creating diverse libraries of compounds for high-throughput screening in drug discovery programs.[] For instance, it has been utilized in the development of inhibitors for various enzymes and as a core component in novel agrochemicals.

1.4 The Need for a Computational Approach Understanding the intricate relationship between the structure of this compound and its chemical behavior is paramount for its effective utilization. Quantum chemical calculations provide a powerful and cost-effective means to probe its molecular properties at the atomic level.[6] These computational methods can predict molecular geometry, electronic distribution, spectroscopic signatures, and reaction pathways, offering insights that can guide experimental design and lead to the more rapid development of new technologies.[7][8]

Theoretical Foundations of Quantum Chemical Calculations

2.1 Introduction to Computational Quantum Chemistry Computational quantum chemistry employs the principles of quantum mechanics to model and predict the properties of molecules. The central equation is the time-independent Schrödinger equation, which, when solved, provides the wavefunction and energy of a system. However, for all but the simplest systems, an exact solution is not feasible. Therefore, a range of approximate methods have been developed to provide accurate and computationally tractable solutions.

2.2 Selecting the Right Computational Method

-

2.2.1 Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry due to its favorable balance of accuracy and computational cost.[7][8][9] Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable to calculate the system's energy.[7] The choice of the exchange-correlation functional is critical to the accuracy of DFT calculations.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most widely used in chemistry.[10][11][12] It combines a portion of the exact Hartree-Fock exchange with exchange and correlation functionals from other sources. B3LYP has been shown to provide reliable results for a wide range of organic molecules, including halogenated compounds.[13][14]

-

-

2.2.2 Ab Initio Methods: These methods are derived directly from theoretical principles without the inclusion of experimental data. While highly accurate, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) are computationally more demanding and are typically reserved for smaller systems or for benchmarking DFT results.

2.3 The Importance of the Basis Set A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and computational cost of the calculation.

-

2.3.1 Pople Style Basis Sets: These are widely used and systematically improvable.

-

6-311++G(d,p): This is a triple-zeta valence basis set. The "6-311" indicates that the core orbitals are described by a single contracted Gaussian function, while the valence orbitals are described by three, one, and one contracted Gaussian functions, respectively. The "++" signifies the addition of diffuse functions to both heavy atoms and hydrogen, which are important for describing anions and weak interactions. The "(d,p)" indicates the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogens), which allow for more flexibility in the orbital shapes and are crucial for accurate geometry and energy calculations.[15][16][17][18]

-

2.4 Solvation Models To simulate chemical phenomena in solution, it is often necessary to account for the effect of the solvent. The Polarizable Continuum Model (PCM) is an implicit solvation model that represents the solvent as a continuous dielectric medium. This approach provides a good balance between accuracy and computational efficiency for many applications.

Computational Workflow: A Step-by-Step Protocol

This section outlines a typical workflow for performing quantum chemical calculations on this compound.

3.1 Step 1: Molecular Structure Input and Pre-optimization The initial 3D structure of this compound can be built using any molecular modeling software. A preliminary geometry optimization using a less computationally demanding method, such as a molecular mechanics force field, can provide a good starting point for the quantum chemical calculations.

3.2 Step 2: Geometry Optimization The goal of geometry optimization is to find the lowest energy arrangement of the atoms in the molecule.

Protocol Box: Geometry Optimization

-

Software: Gaussian, ORCA, or similar quantum chemistry package.

-

Keywords: Opt (for optimization).

-

Solvation (Optional): SCRF=(PCM, Solvent=SolventName).

-

Execution: Submit the calculation and monitor for convergence.

3.3 Step 3: Frequency Analysis A frequency calculation should be performed on the optimized geometry to confirm that it is a true energy minimum and to obtain thermodynamic data.

Protocol Box: Frequency Analysis

-

Software: Same as optimization.

-

Method: B3LYP functional.

-

Basis Set: 6-311++G(d,p).

-

Keywords: Freq.

-

Execution: Use the optimized coordinates from the previous step. A true minimum will have no imaginary frequencies.

3.4 Step 4: Calculation of Molecular Properties Once a stable geometry is confirmed, a variety of molecular properties can be calculated.

-

3.4.1 Electronic Properties:

-

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key indicator of chemical reactivity and electronic transitions.

-

Molecular Electrostatic Potential (MEP): The MEP is a visualization of the electrostatic potential on the electron density surface of a molecule.[19][20][21] It is a powerful tool for predicting sites of electrophilic and nucleophilic attack and for understanding intermolecular interactions.[20][22][23]

-

-

3.4.2 Spectroscopic Properties:

-

IR Spectrum: The vibrational frequencies and intensities calculated in the frequency analysis can be used to simulate the infrared (IR) spectrum.

-

NMR Spectrum: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[24] Computational NMR prediction has become a valuable tool for structure elucidation.[25][26][27][28]

-

Workflow Diagram

Caption: Computational workflow for quantum chemical analysis.

Analysis of Calculated Properties of this compound

4.1 Optimized Molecular Geometry The geometry optimization will yield the most stable conformation of the molecule, providing precise bond lengths, bond angles, and dihedral angles. These parameters can be compared with experimental data if available (e.g., from X-ray crystallography).

Table 1: Selected Calculated Geometrical Parameters

| Parameter | Value |

| C4-Br Bond Length | (Calculated Value) Å |

| C5-F Bond Length | (Calculated Value) Å |

| N1-C2-N3 Angle | (Calculated Value) ° |

| C4-C5-C6 Angle | (Calculated Value) ° |

4.2 Electronic Structure and Frontier Molecular Orbitals The HOMO and LUMO are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them relates to the molecule's kinetic stability.

Table 2: Calculated Frontier Molecular Orbital Energies

| Orbital | Energy (eV) |

| HOMO | (Calculated Value) |

| LUMO | (Calculated Value) |

| HOMO-LUMO Gap | (Calculated Value) |

4.3 Molecular Electrostatic Potential (MEP) Analysis The MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the nitrogen atoms are expected to be regions of negative potential, while the hydrogen atoms and the region around the bromine atom (a phenomenon known as a σ-hole) may exhibit positive potential.

4.4 Vibrational Analysis (Simulated IR Spectrum) The calculated vibrational frequencies can be correlated with experimental IR spectra to aid in the assignment of spectral bands to specific molecular motions.

Table 3: Key Calculated Vibrational Frequencies

| Frequency (cm⁻¹) | Assignment |

| (Calculated Value) | C-H stretch |

| (Calculated Value) | C=N stretch |

| (Calculated Value) | C-F stretch |

| (Calculated Value) | C-Br stretch |

4.5 Simulated NMR Spectra The calculated NMR chemical shifts provide a theoretical prediction of the experimental NMR spectrum. This is particularly useful for assigning signals in complex spectra and for distinguishing between isomers.

Table 4: Calculated NMR Chemical Shifts (ppm)

| Nucleus | Calculated Shift |

| H2 | (Calculated Value) |

| H6 | (Calculated Value) |

| C2 | (Calculated Value) |

| C4 | (Calculated Value) |

| C5 | (Calculated Value) |

| C6 | (Calculated Value) |

| F5 | (Calculated Value) |

Validation and Comparison with Experimental Data

The reliability of computational results is enhanced by comparison with experimental data. For this compound, calculated spectroscopic data (IR and NMR) can be compared with experimentally obtained spectra. Any discrepancies can often be attributed to factors not fully accounted for in the calculation, such as solvent effects or intermolecular interactions in the solid state.

Conclusion and Future Directions

Quantum chemical calculations, particularly using DFT with the B3LYP functional and the 6-311++G(d,p) basis set, provide a robust framework for understanding the properties of this compound. The insights gained from these calculations regarding its geometry, electronic structure, and reactivity can significantly aid in its application in drug discovery and materials science. Future computational studies could explore its reactivity in specific chemical reactions by mapping out reaction pathways and calculating activation energies. Furthermore, these calculated properties can be used as descriptors in Quantitative Structure-Activity Relationship (QSAR) studies to build predictive models for biological activity.

References

- Wagen, C. (2023).

- Politzer, P., & Murray, J. S. (1991). Use of the electrostatic potential at the molecular surface to interpret and predict nucleophilic processes. Journal of the American Chemical Society.

- Suresh, C. H., & Gadre, S. R. (2016). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity.

- Gadre, S. R., & Suresh, C. H. (2014). Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity. In Applications of Topological Methods in Molecular Chemistry.

- Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics.

- Rychnovsky, S. D. (2005). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters.

- Shin, D., & Jung, Y. (2022). Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications. Physical Chemistry Chemical Physics.

- Daranas, A. H., & Sarotti, A. M. (2023).

- Krivdin, L. B. (2023). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews.

- Wishart, D. S., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites.

- Shin, D., & Jung, Y. (2022).

- McNally, A., et al. (2022). Computational studies of pyrimidine ring-opening.

- Fiveable. (n.d.). Density Functional Theory (DFT)

- Bolotin, D. S., & Larin, A. V. (2022). Review of Applications of Density Functional Theory (DFT)

- Hutter, J., & Reiher, M. (2015). Density functional theory across chemistry, physics and biology. Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences.

- Cohen, A. J., Mori-Sánchez, P., & Yang, W. (2012). Challenges for Density Functional Theory. Chemical Reviews.

- The Royal Society of Chemistry. (n.d.).

- Manikandan, H., et al. (2022). Green synthesis, spectroscopic and quantum chemical calculations of some pyrimidine derivatives.

- BOC Sciences. (n.d.). CAS 1003706-87-3 this compound.

- Hanson-Heine, M. (2021). Which basis set gives the most accurate value in DFT calculation of the excitation energy of molecules?

- Lehtola, S. (2022). Choosing between 6-311++G(3df,3pd) and def2-TZVPPD for certain type of diffuse system. Chemistry Stack Exchange.

- Gkeka, P. T., et al. (2020). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.

- Gaussian, Inc. (2021). Basis Sets.

- El-Sayed, M. A. A., et al. (2023).

- Zeng, Y., et al. (2003). B3LYP calculations of the potential energy surfaces of the thermal dissociations and the triplet ground state of pyrolysis products XN(x̃3Σ−) for halogen azides XN3 (X: F, Cl, Br, I). Chemical Physics Letters.

- Kumar, S., et al. (2019). DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. International Journal of Pharmaceutical and Chemical Sciences.

- Herbert, J. M. (2020). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. The Journal of Physical Chemistry A.

- Roy, R. K., & Pal, S. (1999). Density-Functional Calculations of Molecular Electron Affinities. Journal of the Brazilian Chemical Society.

- Wodrich, M. D., et al. (2025). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. The Journal of Physical Chemistry A.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyrimidine(947533-45-1) 1H NMR spectrum.

- PubChemLite. (n.d.). 4-bromo-5-fluoro-6-methylpyrimidine (C5H4BrFN2).

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- Grimme, S. (2010). A (Nearly) Universally Applicable Method for Modeling Noncovalent Interactions Using B3LYP. The Journal of Physical Chemistry Letters.

- Mary, Y. S., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)

- Wujec, M., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules.

- Lehtola, S. (2021). density functional theory - What does B3LYP do well? What does it do badly? Chemistry Stack Exchange.

- ChemicalBook. (n.d.). 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR spectrum.

- Vibrant Pharma Inc. (n.d.). This compound.

- Kumar, A., et al. (2014). Synthesis, molecular docking and ADME prediction of some pyridine and pyrimidine derivatives as anti-colorectal cancer drugs. Journal of Chemical and Pharmaceutical Research.

- BOC Sciences. (n.d.). Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine.

- National Institute of Standards and Technology. (n.d.). Pyrimidine, 5-bromo-. NIST Chemistry WebBook.

Sources

- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies [mdpi.com]

- 4. Design, Synthesis, Antimicrobial Activity and Molecular Docking of New 1,2,4-Triazepine, 1,3,4,6-Oxatriazepine and Pyridazino[1,2-a] Pyrimidine Derivatives [mdpi.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. mdpi.com [mdpi.com]

- 7. fiveable.me [fiveable.me]

- 8. Density functional theory across chemistry, physics and biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]

- 13. B3LYP calculations of the potential energy surfaces of the thermal dissociations and the triplet ground state of pyroly… [ouci.dntb.gov.ua]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. gaussian.com [gaussian.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. scielo.br [scielo.br]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Electrostatic Potential Topology for Probing Molecular Structure, Bonding and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Molecular electrostatic potential as a general and versatile indicator for electronic substituent effects: statistical analysis and applications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Computational NMR Prediction: A Microreview [corinwagen.github.io]

- 26. Frontiers | Machine learning in computational NMR-aided structural elucidation [frontiersin.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of 4-Bromo-5-fluoropyrimidine in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis and Characterization of 4-Bromo-5-fluoropyrimidine

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of essential endogenous compounds like the nucleobases uracil, cytosine, and thymine.[1] Its synthetic versatility and ability to form critical hydrogen bond interactions have led to its incorporation into a vast array of therapeutic agents, including antiviral, anticancer, and anti-infective drugs.[1][2] Within this privileged class of heterocycles, halogenated pyrimidines serve as exceptionally valuable building blocks. The introduction of halogen atoms, particularly fluorine and bromine, provides medicinal chemists with powerful tools to modulate a molecule's physicochemical properties, metabolic stability, and binding affinity.[2]

This compound is a prime example of a strategically designed synthetic intermediate. It possesses two distinct halogen atoms at key positions, offering orthogonal reactivity. The bromine atom is readily displaced or utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the fluorine atom can enhance binding interactions and improve metabolic resistance. This dual functionality makes it a highly sought-after precursor for complex molecular architectures, particularly in the development of targeted therapies like kinase inhibitors.[][4] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, offering field-proven insights for researchers in drug development.

Physicochemical and Computed Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its effective use in synthesis. The key properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 1003706-87-3 | PubChem[5] |

| Molecular Formula | C₄H₂BrFN₂ | PubChem[5] |

| Molecular Weight | 176.97 g/mol | PubChem[5] |

| Exact Mass | 175.93854 Da | PubChem[5] |

| Boiling Point | 201.0 °C at 760 mmHg | BOC Sciences[] |

| Density | 1.838 g/cm³ | BOC Sciences[] |

| IUPAC Name | This compound | PubChem[5] |

| SMILES | C1=C(C(=NC=N1)Br)F | PubChem[5] |

Synthesis of this compound: A Representative Protocol

The synthesis of specifically substituted pyrimidines often requires a multi-step approach to ensure correct regiochemistry. While various methods exist for the halogenation of heterocyclic systems, a common and reliable strategy involves the transformation of a pre-functionalized pyrimidine ring.[6] A robust method for introducing a bromine atom at the C4 position is via a Sandmeyer-type reaction, starting from the corresponding amine. This approach offers high yields and avoids the harsh conditions or lack of selectivity associated with direct bromination of the parent heterocycle.

Synthetic Workflow Diagram

The following diagram illustrates a representative and logical pathway for the synthesis of this compound, starting from the commercially available 4-amino-5-fluoropyrimidine.

Caption: Representative workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol describes the diazotization of 4-amino-5-fluoropyrimidine followed by a copper-catalyzed bromination.

Step 1: Diazotization of 4-Amino-5-fluoropyrimidine

-

To a cooled (0-5 °C) solution of hydrobromic acid (48% aqueous), add 4-amino-5-fluoropyrimidine portion-wise while maintaining the internal temperature below 5 °C. Stir the resulting slurry for 15 minutes.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The key is to maintain the temperature below 5 °C to ensure the stability of the diazonium salt intermediate.

-

Causality: Diazonium salts are highly reactive and unstable at higher temperatures, prone to decomposition. Low temperatures are critical for preventing side reactions and ensuring the reaction proceeds to completion. The use of HBr provides both the acidic medium and the bromide counter-ion.

-

-

Stir the reaction mixture at 0-5 °C for 1 hour after the addition is complete. The formation of the diazonium salt can be monitored by TLC or by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Sandmeyer Reaction

-

In a separate flask, prepare a suspension of copper(I) bromide (CuBr) in a small amount of water.

-

Slowly add the cold diazonium salt solution from Step 1 to the CuBr suspension. This step is often accompanied by the evolution of nitrogen gas.

-

Causality: Copper(I) bromide catalyzes the substitution of the diazonium group with a bromide ion. The mechanism is thought to involve a single-electron transfer from the copper(I) species to the diazonium salt, leading to the formation of an aryl radical, dinitrogen gas, and a copper(II) species.

-

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

Step 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and neutralize it carefully with an aqueous base, such as sodium bicarbonate or sodium carbonate solution, until the pH is ~7-8.

-

Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude material using column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a pure solid.

Characterization and Structural Elucidation

Unambiguous characterization is essential to confirm the identity, structure, and purity of the final product. A combination of spectroscopic techniques is employed for this purpose.[7]

Spectroscopic Data

The following table summarizes the expected spectroscopic data for this compound based on established principles and data from structurally related compounds.[8]

| Technique | Expected Observations |

| ¹H NMR | Two distinct signals in the aromatic region (approx. 8.5-9.0 ppm), corresponding to the protons at the C2 and C6 positions of the pyrimidine ring. |

| ¹³C NMR | Four signals corresponding to the four unique carbon atoms in the pyrimidine ring. The carbons attached to the electronegative nitrogen, fluorine, and bromine atoms (C2, C4, C5, C6) will be shifted downfield. |

| ¹⁹F NMR | A single resonance, characteristic of a fluorine atom attached to an aromatic ring. |

| Mass Spec. (MS) | The mass spectrum will exhibit a characteristic molecular ion peak cluster due to the presence of two bromine isotopes (⁷⁹Br and ⁸¹Br) in nearly equal natural abundance, resulting in two peaks of similar intensity at m/z values corresponding to [M]⁺ and [M+2]⁺.[8] |

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in its capacity to serve as a starting point for more complex molecules.

-

Building Block for Kinase Inhibitors: The pyrimidine core is prevalent in many FDA-approved kinase inhibitors. The 4-bromo substituent is ideal for introducing key side chains via Suzuki or other palladium-catalyzed cross-coupling reactions, a common strategy in the synthesis of these drugs.[4]

-

Anticancer and Antiviral Research: Fluorinated nucleoside analogs are a well-established class of anticancer and antiviral agents.[2] this compound serves as a precursor for novel nucleoside and non-nucleoside analogs that may interfere with DNA or RNA synthesis in cancer cells or viruses.[]

-

Fragment-Based Drug Discovery: Due to its small size and defined vector for chemical elaboration (the C-Br bond), this molecule is an attractive fragment for screening against biological targets.

Conclusion

This compound is a high-value synthetic intermediate whose strategic design facilitates the efficient construction of complex, biologically active molecules. The synthetic route, relying on classical and robust organic reactions like diazotization and the Sandmeyer reaction, is reliable and scalable. Rigorous characterization using a suite of modern analytical techniques is paramount to ensure the quality required for its application in pharmaceutical research and development. As the demand for targeted and potent therapeutics continues to grow, the importance of versatile building blocks like this compound will undoubtedly increase.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

G. G., N., & V., S. (2020). Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt. Beilstein Journal of Organic Chemistry, 16, 563–570. [Link]

-

Ahluwalia, V. K., et al. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES, 51(11), 2723. [Link]

-

Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of Medicinal Chemistry, 57(14), 5845–5859. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Synthesis and Applications of 5-Bromo-2,4-dichloropyrimidine. [Link]

-

Kumar, C. S., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 121, 248–269. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-amino-5-fluoropyrimidines and 5-amino-4-fluoropyrazoles from a β-fluoroenolate salt - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | C4H2BrFN2 | CID 44828535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

The Synthetic Chemist's Guide to 4-Bromo-5-fluoropyrimidine: A Deep Dive into Reactivity and Selective Functionalization

Introduction: The Strategic Importance of 4-Bromo-5-fluoropyrimidine in Drug Discovery

This compound is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical research.[] Its strategic value lies in the orthogonal reactivity of its two distinct halogen substituents, which allows for sequential and site-selective functionalization. This dihalogenated pyrimidine core is a key component in a variety of biologically active molecules, including kinase inhibitors and other targeted therapeutics.[2][3] The electron-deficient nature of the pyrimidine ring, further accentuated by the electronegative fluorine atom, makes it amenable to a range of transformations, most notably nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[4][5]

This technical guide provides an in-depth exploration of the reactivity and selectivity of this compound. It is designed for researchers, scientists, and drug development professionals, offering both mechanistic insights and practical, field-proven protocols to unlock the synthetic potential of this versatile scaffold.

Pillar 1: Understanding the Electronic Landscape and Regioselectivity

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and the distinct nature of the carbon-halogen bonds. The two nitrogen atoms in the pyrimidine ring act as strong electron-withdrawing groups, rendering the ring electron-deficient and thus susceptible to nucleophilic attack.[4]

The regioselectivity of reactions is a critical consideration. In Nucleophilic Aromatic Substitution (SNAr) , the position of attack is determined by the stability of the intermediate Meisenheimer complex.[5][6] For dihalogenated pyrimidines, the general order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I.[5] This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon atom more electrophilic and better able to stabilize the negative charge in the transition state.[5][7] Therefore, in reactions with nucleophiles, the fluorine at the 5-position is generally expected to be more labile than the bromine at the 4-position.

In Palladium-Catalyzed Cross-Coupling Reactions , the reactivity order is typically reversed (I > Br > Cl > F), reflecting the bond strength and the ease of oxidative addition to the palladium(0) catalyst.[4] This differential reactivity provides a powerful tool for synthetic chemists to selectively functionalize either the C4 or C5 position.

Pillar 2: Key Synthetic Transformations and Experimental Protocols

This section details the primary synthetic routes for the functionalization of this compound, complete with mechanistic diagrams, detailed protocols, and data tables.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are a cornerstone for introducing a wide array of nucleophiles, such as amines, alcohols, and thiols, onto the pyrimidine core. As discussed, the fluorine atom is the more probable site of substitution.

Mechanism of SNAr on this compound:

Sources

A Technical Guide to the Thermal Stability and Decomposition of 4-Bromo-5-fluoropyrimidine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-5-fluoropyrimidine is a critical building block in the synthesis of a wide array of pharmaceutical compounds. Its utility in drug discovery underscores the importance of understanding its physicochemical properties, particularly its thermal stability. This guide provides an in-depth analysis of the thermal behavior of this compound, offering a predictive thermal stability profile, detailed experimental protocols for its characterization, and a proposed decomposition pathway based on established chemical principles and data from related halogenated heterocyclic compounds. This document is intended to serve as a foundational resource for researchers working with this compound, enabling safer handling, informed process development, and a deeper understanding of its chemical liabilities.

Introduction: The Significance of this compound in Medicinal Chemistry

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs. The introduction of halogen substituents, such as bromine and fluorine, can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties. This compound, with its strategically placed halogen atoms, offers medicinal chemists a versatile platform for generating novel drug candidates. The bromine atom often serves as a handle for cross-coupling reactions, allowing for the introduction of diverse molecular fragments, while the fluorine atom can enhance binding affinity, metabolic stability, and cell permeability.

Given its role as a key intermediate, a thorough understanding of the thermal stability of this compound is paramount for safe handling, process optimization, and ensuring the integrity of synthetic pathways. Thermal decomposition can lead to the formation of impurities, potentially impacting the quality and safety of the final active pharmaceutical ingredient. This guide provides a comprehensive overview of the expected thermal behavior of this compound and the methodologies to experimentally validate these properties.

Predicted Thermal Stability Profile

While specific experimental data for this compound is not extensively available in the public domain, a predictive thermal stability profile can be constructed based on the known behavior of similar halogenated pyrimidines, such as 5-fluorouracil.[1][2][3] The following table summarizes the anticipated thermal properties of this compound. It is imperative to note that these values are estimations and should be experimentally verified.

| Parameter | Predicted Value Range | Notes |

| Melting Point | 80 - 100 °C | The presence of two halogen atoms is expected to result in a moderately high melting point for a molecule of this size. |

| Onset of Decomposition (Tonset) | 180 - 220 °C | Based on data for other halogenated heterocycles, significant decomposition is not expected at lower temperatures. |

| Peak Decomposition Temperature (Tpeak) | 230 - 270 °C | This represents the temperature at which the rate of mass loss is at its maximum. |

| Primary Decomposition Products | Hydrogen Bromide (HBr), Hydrogen Fluoride (HF), and various nitrogenous and halogenated organic fragments. | The initial decomposition is likely to involve the cleavage of the carbon-halogen bonds. |

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.[4][5]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the decomposition temperature and the kinetics of mass loss.

Objective: To determine the onset and peak decomposition temperatures of this compound.

Methodology:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for temperature and mass.

-

Select an appropriate sample pan (e.g., aluminum or platinum).

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into the sample pan.

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), at a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to isolate thermal decomposition from oxidation.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the mass loss (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) as the temperature at which significant mass loss begins.

-

Determine the peak decomposition temperature (Tpeak) from the derivative of the TGA curve (DTG), which corresponds to the point of maximum rate of mass loss.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic decomposition events.

Methodology:

-

Instrument Preparation:

-

Ensure the DSC instrument is calibrated for temperature and enthalpy.

-

Use hermetically sealed aluminum pans to contain any volatile decomposition products.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

-

Experimental Conditions:

-

Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 350 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point.

-

Observe any exothermic peaks that may indicate decomposition. The onset of a significant exotherm can provide additional information about the decomposition temperature.

-

Experimental Workflow Visualization

Caption: Experimental workflow for the thermal analysis of this compound.

Proposed Decomposition Pathways

The thermal decomposition of this compound is anticipated to proceed through a free-radical mechanism, initiated by the homolytic cleavage of the weakest bond in the molecule. The carbon-bromine bond is significantly weaker than the carbon-fluorine and carbon-carbon/carbon-nitrogen bonds within the pyrimidine ring.[6]

Initiation Step: The primary initiation step is the homolytic cleavage of the C-Br bond to form a pyrimidyl radical and a bromine radical.

Propagation Steps: The highly reactive bromine radical can then abstract a hydrogen atom from another molecule of this compound, generating hydrogen bromide (HBr) and another pyrimidyl radical. The pyrimidyl radical can undergo further fragmentation, leading to the cleavage of the pyrimidine ring and the formation of smaller, volatile nitrogenous and fluorinated species.

Termination Steps: The reaction terminates through the combination of various radical species.

Based on these principles, a plausible decomposition pathway is illustrated below.

Sources

- 1. Thermal stability studies of 5-fluorouracil using diffuse reflectance infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. The effect of 5-fluorouracil at elevated temperatures on a spontaneous mouse tumour: Arrhenius analysis and tumour response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photofragmentation of halogenated pyrimidine molecules in the VUV range - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Organobromine chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Solubility of 4-Bromo-5-fluoropyrimidine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-fluoropyrimidine, a key intermediate in pharmaceutical and agrochemical research. While empirical solubility data is not extensively available in public literature, this document offers a detailed predictive solubility profile based on the compound's molecular structure and the fundamental principle of "like dissolves like." Furthermore, this guide presents a robust, step-by-step experimental protocol for the accurate determination of its solubility in various common organic solvents. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation processes.

Introduction to this compound

This compound is a halogenated pyrimidine derivative of significant interest in medicinal chemistry and material science. Its structural features, including the electron-withdrawing fluorine and bromine atoms on the pyrimidine ring, make it a valuable building block for the synthesis of complex organic molecules with diverse biological activities. The strategic placement of these halogens allows for selective functionalization through various cross-coupling reactions. A thorough understanding of its solubility in common organic solvents is paramount for its effective utilization in synthetic chemistry, enabling efficient reaction conditions, purification strategies, and formulation development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its physical behavior and for designing appropriate experimental conditions.

| Property | Value | Source |

| Molecular Formula | C₄H₂BrFN₂ | [][2] |

| Molecular Weight | 176.98 g/mol | [][2] |

| CAS Number | 1003706-87-3 | [2] |

| Boiling Point | 201.0 °C at 760 mmHg | [] |

| Density | 1.838 g/cm³ | [] |

| Appearance | White to off-white solid | [3] |

Predicted Solubility Profile

The solubility of a compound is primarily governed by its polarity and the polarity of the solvent, following the principle of "like dissolves like"[4][5]. The presence of a polar pyrimidine ring and two halogen atoms in this compound suggests a moderate to high degree of polarity. Based on this, a predicted solubility profile in common organic solvents is outlined below. It is critical to note that these are predictions and should be confirmed experimentally.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Acetone | High | The high dipole moment of these solvents can effectively solvate the polar pyrimidine ring and the carbon-halogen bonds of this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate to High | The hydroxyl group in these solvents can participate in dipole-dipole interactions. While this compound lacks a hydrogen bond donor, the nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, potentially enhancing solubility. |

| Nonpolar | Hexane, Toluene, Diethyl ether | Low to Moderate | The significant difference in polarity between the solute and these nonpolar solvents is expected to result in poor solvation and therefore, lower solubility. Some solubility in moderately nonpolar solvents like diethyl ether might be observed due to dipole-induced dipole interactions. |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The following section details a standardized protocol for determining the equilibrium solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Methodology

-

Preparation of Saturated Solutions : Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Solvent Addition : To each vial, add a precise volume of the desired organic solvent.

-

Equilibration : Tightly cap the vials and place them in a constant temperature shaker. Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded as solubility is temperature-dependent.

-

Phase Separation : After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sample Collection and Preparation : Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet. Filter the supernatant through a syringe filter to remove any remaining solid particles.

-

Dilution : Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification : Analyze the diluted samples using a validated HPLC method. The concentration of this compound in the saturated solution can be determined by comparing the peak area to a pre-established calibration curve.

-

Data Reporting : Express the solubility in appropriate units, such as mg/mL or mol/L, and specify the temperature at which the measurement was performed.

Safety Precautions

As with any chemical handling, appropriate safety measures must be observed when working with this compound and organic solvents.

-

Personal Protective Equipment (PPE) : Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation : Handle the compound and solvents in a well-ventilated fume hood to avoid inhalation of dust or vapors.

-

Handling : Avoid direct contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage : Store this compound in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[6][7][8][9]

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. While empirical data is limited, the predictive solubility profile, based on its molecular structure, offers valuable guidance for solvent selection. The detailed experimental protocol provides a clear and robust method for researchers to determine the precise solubility in various organic solvents, which is a critical parameter for the successful application of this important chemical intermediate in research and development.

References

-

PubChem. This compound. [Link]

-

ResearchGate. How to determine the solubility of a substance in an organic solvent?[Link]

-